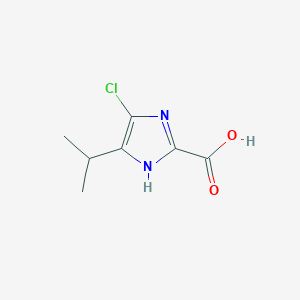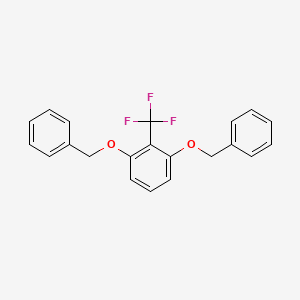
1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene, also known as 1,3-bis(O-benzyl)-2-(trifluoromethyl)benzene, is a versatile organic compound with a wide variety of applications in the fields of medicinal chemistry, organic synthesis, and catalysis. It has been used as a starting material for the synthesis of a variety of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in cross-coupling reactions. It is also used in the synthesis of other organic compounds and in the synthesis of organometallic compounds.
Mécanisme D'action
The mechanism of action of 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene is not well understood. However, it is believed that the reaction of the benzyl bromide with the trimethylsilyl trifluoromethanesulfonate is catalyzed by the base, which results in the formation of a benzyl cation and a trifluoromethanesulfonate anion. The benzyl cation then reacts with the benzyloxy group of the benzyl bromide to form the 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene are not well understood. However, it is known that it can act as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it can act as a ligand for various proteins, such as G-protein coupled receptors and ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene in laboratory experiments include its low cost, availability, and ease of use. Additionally, it is relatively stable and has low toxicity. The main limitation of using 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene in laboratory experiments is that it is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
For the use of 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene include the development of new synthesis methods and the use of the compound in the synthesis of new pharmaceuticals and other organic compounds. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments. Finally, the use of 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene in catalysis could lead to the development of new catalytic processes.
Méthodes De Synthèse
1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene can be synthesized by the reaction of benzyl bromide with trimethylsilyl trifluoromethanesulfonate in the presence of a base such as potassium tert-butoxide or sodium hydroxide. The reaction is conducted in a solvent such as dichloromethane or toluene at room temperature. The yield of the product is typically in the range of 65-75%.
Applications De Recherche Scientifique
1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene has been used in the synthesis of various compounds, including pharmaceuticals, organometallic compounds, and other organic compounds. It has also been used in the synthesis of cyclic compounds, such as cyclopentanes, cyclohexanes, and cycloheptanes. Additionally, it has been used in the synthesis of heterocycles, such as pyridines, quinolines, and indoles.
Propriétés
IUPAC Name |
1,3-bis(phenylmethoxy)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O2/c22-21(23,24)20-18(25-14-16-8-3-1-4-9-16)12-7-13-19(20)26-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPIVJXVLFRMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)

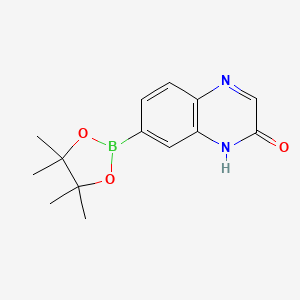

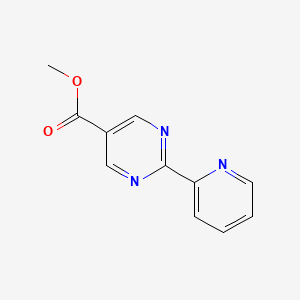
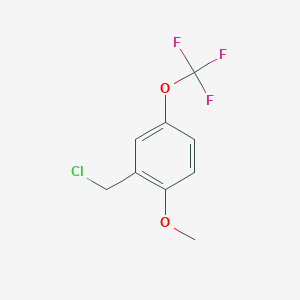
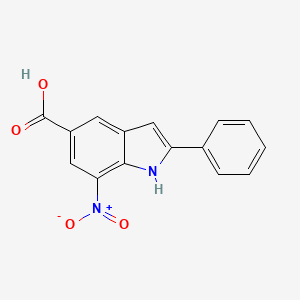
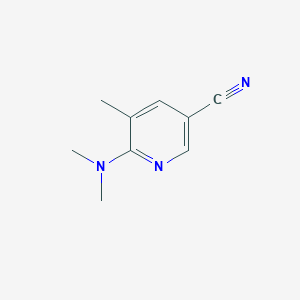
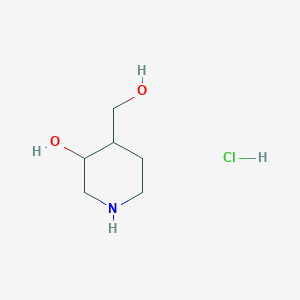
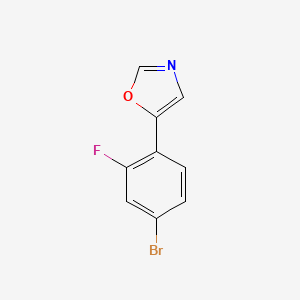
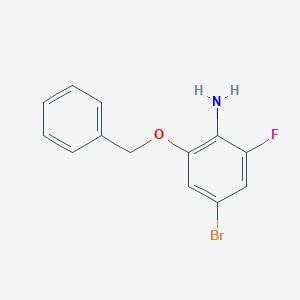
![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)
